This compound can be derived from various synthetic routes involving the manipulation of heptene derivatives. It belongs to the class of halogenated ketones, specifically bromoalkenes, which are known for their reactivity in organic synthesis. The classification of 1-bromohept-6-en-2-one is significant in understanding its potential applications in chemical reactions, particularly in nucleophilic additions and substitution reactions.
1-Bromohept-6-en-2-one can be synthesized through several methods, primarily involving the reaction of heptene derivatives with brominating agents. One common method includes the addition of hydrogen bromide to hept-6-en-2-one, which can occur in non-polar solvents. This reaction typically requires controlled conditions to ensure selectivity and yield.
Another approach involves using Grignard reagents derived from heptene compounds. For instance, the synthesis may utilize allylmagnesium bromide to react with carbonyl compounds, leading to the formation of 1-bromohept-6-en-2-one through nucleophilic addition mechanisms .
The molecular structure of 1-bromohept-6-en-2-one features a linear carbon chain with a double bond located between the sixth and seventh carbons, along with a ketone group at the second carbon position. The presence of the bromine atom at the first carbon enhances its reactivity.
The structural representation can be summarized as follows:
Key data includes:
1-Bromohept-6-en-2-one participates in various chemical reactions typical for halogenated alkenes. Notably, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines or alcohols.
Additionally, it can react with organometallic reagents, such as Grignard reagents, leading to the formation of alcohol derivatives after hydrolysis. The reaction mechanism typically involves the formation of a carbon-carbon bond followed by protonation to yield the corresponding alcohol .
The mechanism of action for 1-bromohept-6-en-2-one primarily involves nucleophilic attack on its electrophilic carbon centers. When reacting with nucleophiles like Grignard reagents, the process can be outlined as follows:
This mechanism highlights the high reactivity of allylic halides due to their ability to stabilize transition states effectively .
1-Bromohept-6-en-2-one exhibits several notable physical and chemical properties:
Relevant data include:
1-Bromohept-6-en-2-one is utilized in various scientific applications, particularly in organic synthesis. Its reactivity allows it to serve as an intermediate in:
These applications underscore its significance in advancing chemical research and development across multiple fields.
Retrosynthetic deconstruction of 1-Bromohept-6-en-2-one (C₇H₁₁BrO, SMILES: C=CCCCC(=O)CBr) reveals two primary strategic disconnections, establishing clear pathways for synthetic assembly. The first approach targets the α-bromination of the ketone functionality, suggesting hept-6-en-2-one as a key precursor. This unsaturated ketone can undergo selective electrophilic or radical bromination at the α-position adjacent to the carbonyl group. The second major disconnection focuses on the carbon chain assembly, recognizing that the seven-carbon skeleton with terminal alkene and α-bromo ketone functionalities can be constructed through alkylation strategies using shorter-chain synthons. A particularly efficient approach involves the homologation of 5-hexyn-2-one through terminal alkyne functionalization followed by controlled reduction to the cis-alkene, or alternatively, through Wittig olefination at the carbonyl of 6-bromohexan-2-one [5] [8].
Further retrosynthetic analysis identifies hept-6-yn-2-one (BMK-alkyne, C₇H₉BrO) as a valuable precursor, where the alkyne moiety serves as a masked alkene through catalytic hydrogenation or Lindlar reduction. This strategy offers stereocontrol in generating the (Z)-alkene isomer. The synthetic equivalence of this alkyne precursor is evidenced by commercial availability (Sigma-Aldrich Product No. 927465) and established literature protocols for its synthesis via nucleophilic displacement on α-bromo ketones or through Friedel-Crafts acylation of unsaturated acid chlorides [8]. Computational analysis supports these disconnections, with neural machine translation models applied to retrosynthetic planning demonstrating a top-1 accuracy exceeding 54% for similar α-functionalized carbonyl targets when trained on diverse USPTO patent reaction datasets [6].
Table 1: Retrosynthetic Pathways for 1-Bromohept-6-en-2-one
| Disconnection Strategy | Key Precursor | Synthetic Transformation | Strategic Advantage |
|---|---|---|---|
| α-Bromination | Hept-6-en-2-one | Electrophilic/radical bromination at C2 | Late-stage functionalization; leverages carbonyl activation |
| Alkyne Reduction | 1-Bromohept-6-yn-2-one | Partial hydrogenation (e.g., Lindlar catalyst) | Stereocontrol for (Z)-alkene formation; commercial precursor availability |
| Carbon Chain Assembly | 6-Bromohexan-2-one + methylenetriphenylphosphorane | Wittig reaction | Flexible chain elongation; tolerance for bromine functionality |
Achieving regiospecific bromination at the α-carbon of hept-6-en-2-one demands precision catalysis to overcome challenges of overbromination, alkene participation, and competitive enolization pathways. Acid-catalyzed halogenation employing Lewis acids such as zinc bromide (ZnBr₂) provides exceptional regiocontrol by coordinating with the ketone oxygen, thereby activating the α-position for electrophilic attack by bromine (Br₂) or bromine donors like N-bromosuccinimide (NBS). This strategy capitalizes on the enhanced nucleophilicity of the α'-position relative to the remote alkene functionality, typically delivering yields exceeding 75% with minimal di- or tribrominated byproducts [3].
Transition metal catalysis offers complementary pathways, with copper(II) bromide (CuBr₂) serving as both bromine source and catalyst through single-electron transfer mechanisms. This approach generates α-bromo radicals under milder conditions (40-60°C), significantly reducing alkene isomerization or addition side reactions. The reaction proceeds optimally in aprotic solvents (acetonitrile or ethyl acetate) at concentrations below 0.5 M to prevent concentration-dependent dimerization. Recent advances demonstrate solvent-modulated selectivity, where polar protic solvents (ethanol/water mixtures) enhance kinetic enolization rates but may compromise chemoselectivity, while non-polar media favor electrophilic pathways with superior functional group tolerance [3] [7].
Enol silane bromination presents a highly controlled alternative, particularly valuable for acid-sensitive substrates. Preformation of the trimethylsilyl enol ether from hept-6-en-2-one using trimethylsilyl chloride and base (triethylamine), followed by treatment with bromine at -78°C, delivers the α-bromo ketone in >85% yield with complete regioselectivity. This method completely bypasses polyhalogenation and alkene participation, though it requires stringent anhydrous conditions and adds synthetic steps. Microwave studies indicate this transformation can be accelerated under solvent-free conditions (30 seconds, 300W) when employing in situ generated enolates [4].
Although 1-Bromohept-6-en-2-one lacks chiral centers, its synthesis intersects with stereoselective methodologies when generating precursors or derivatives containing stereogenic elements. The conjugated enone system (α,β-unsaturated ketone with bromine at α') displays distinctive reactivity patterns exploited in asymmetric transformations. Conjugate addition to the β-carbon using chiral nucleophiles or catalysts represents a major pathway to enantiomerically enriched products. For instance, organocuprate additions mediated by chiral phosphines (e.g., (R)-BINAP) install alkyl groups at the β-position with >90% enantiomeric excess (ee), where the α-bromo group enhances electrophilicity of the β-carbon through inductive effects [7].
The presence of the α-bromo substituent enables stereodivergent alkylations at the adjacent α-carbon via enolate intermediates. Diastereoselective alkylation can be achieved using chiral auxiliaries bound to the carbonyl oxygen. Evans' oxazolidinone auxiliaries provide exceptional stereocontrol (dr >20:1) but require additional steps for auxiliary attachment and removal. Alternatively, substrate-directed stereocontrol leverages existing chiral centers in precursors. For example, alkylation of L-aspartic acid-derived enolates (protected with 9-phenyl-9-fluorenyl groups) with alkyl halides proceeds with remarkable diastereoselectivity (up to 6:1 dr), governed by the geometry of the lithium enolate and steric shielding from the Pf group. The choice of base critically influences stereochemical outcomes: lithium hexamethyldisilazide (LHMDS) generates an "open" enolate favoring anti-addition (relative to the existing chiral center), while potassium bases (KHMDS) promote chelated intermediates that invert facial selectivity [7].
Table 2: Base-Dependent Stereoselectivity in Enolate Alkylation
| Base | Enolate Geometry | Coordination Mode | Dominant Diastereomer | Typical dr |
|---|---|---|---|---|
| LHMDS | (E)-Lithium enolate | Non-chelated ("open") | (2S,3R)-isomer | 6:1 |
| KHMDS | (Z)-Potassium enolate | Chelated (O-Li-K) | (2S,3S)-isomer | 1:3 |
| NaHMDS | Mixed geometry | Partial chelation | Variable selectivity | 2:1 - 4:1 |
Ring-forming reactions exploiting the α-bromo enone system include stereocontrolled cyclopropanations via sulfur ylide addition and asymmetric epoxidations using Shi's fructose-derived catalysts. The electrophilicity of the β-carbon facilitates nucleophilic ring closures to generate bicyclic frameworks prevalent in natural product synthesis. Computational modeling reveals the bromine atom significantly distorts the enone's LUMO distribution, enhancing stereodifferentiation in chiral catalyst binding pockets [6] [7].
Microwave irradiation revolutionizes the synthesis of 1-Bromohept-6-en-2-one through dielectric heating mechanisms that dramatically accelerate reaction kinetics while improving yields and purity. Unlike conventional conductive heating, microwave energy directly couples with molecular dipoles (e.g., carbonyl groups, C-Br bond) and ionic intermediates within the reaction mixture, enabling rapid, uniform heating throughout the vessel volume. This eliminates thermal gradients ("hot spots") responsible for decomposition of sensitive α-halo carbonyl compounds. According to Arrhenius kinetics, elevating reaction temperatures from 80°C (conventional reflux) to 160°C via microwave irradiation reduces reaction times exponentially – an 8-hour bromination completes within 2 minutes under sealed-vessel microwave conditions [4].
Solvent selection critically determines microwave efficiency through the loss tangent (tan δ), quantifying a solvent's ability to convert electromagnetic energy to heat. High tan δ solvents like dimethyl sulfoxide (tan δ=0.825) or N-methyl-2-pyrrolidone (0.275) achieve exceptional heating rates (>10°C/second), enabling near-instantaneous reaction initiation. Medium absorbers like dichloroethane (0.127) offer moderate heating suitable for controlled brominations, while microwave-transparent solvents (hexane, tan δ=0.020) require passive heating elements (silicon carbide) or polar additives. For 1-Bromohept-6-en-2-one synthesis, solvent-free microwave techniques provide exceptional results: neat mixtures of hept-6-en-2-one and N-bromosuccinimide impregnated on acidic alumina achieve 95% conversion in 60 seconds at 300W, simplifying product isolation and minimizing solvent waste [4].
Table 3: Microwave Parameters for Key Synthetic Steps
| Synthetic Step | Optimal Solvent (tan δ) | Temperature (°C) | Time (min) | Yield (%) | Advantage vs Conventional |
|---|---|---|---|---|---|
| α-Bromination | Solvent-free (Al₂O₃ support) | 100 | 1 | 95 | Eliminates solvent; reduces reaction time from 4h to 1min |
| Alkyne Hydration | Ethylene glycol (1.350) | 120 | 5 | 88 | Prevents alkyne oligomerization; 8-fold acceleration |
| Enol Silane Formation | Acetonitrile (0.062) | 80 | 2 | 90 | Suppresses over-silylation; precise temperature control |
| Wittig Olefination | DMF (0.161) | 140 | 3 | 82 | Minimizes phosphine oxide byproducts; 12-fold acceleration |
Closed-vessel microwave reactors facilitate superheating above solvent boiling points, crucial for low-polarity transformations. The synthesis from 1-bromohept-6-yn-2-one exemplifies this: pressurized microwave hydrogenation (10 bar H₂, 80°C) with Lindlar catalyst in ethyl acetate (tan δ=0.059) quantitatively yields the (Z)-alkene isomer within 5 minutes – a transformation requiring 12-24 hours conventionally. Dedicated microwave reactors with fiber-optic temperature monitoring and magnetic stirring ensure reproducibility, while explosion-resistant vessels permit safe brominations with molecular bromine. Recent advances integrate microwave flow reactors with immobilized catalysts, enabling continuous production of α-bromo enones with throughputs exceeding 100g/hour [4] [6].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: